molecular formula C27H27N3O5 B5298661 N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide

N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide

Cat. No. B5298661
M. Wt: 473.5 g/mol
InChI Key: RXLBWDCZANJSKN-XIEYBQDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide, also known as BV6, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. BV6 is a synthetic compound that selectively induces apoptosis in cancer cells, making it a promising candidate for cancer treatment.

Mechanism of Action

N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide selectively induces apoptosis in cancer cells by activating the extrinsic apoptotic pathway. It does this by upregulating death receptors on the surface of cancer cells, which then trigger a cascade of events that lead to cell death. N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide has been shown to be highly selective for cancer cells, with minimal effects on normal cells.
Biochemical and Physiological Effects:
N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide has been shown to have a number of biochemical and physiological effects on cancer cells. It induces apoptosis in cancer cells, inhibits cell proliferation, and sensitizes cancer cells to chemotherapy and radiation therapy. N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide is its high selectivity for cancer cells, which minimizes its effects on normal cells. This makes it a promising candidate for cancer treatment. However, N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide has some limitations as well. Its complex synthesis process makes it difficult to produce in large quantities, and its high cost may limit its accessibility for some researchers.

Future Directions

There are a number of future directions for research on N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide. One area of focus is the development of more efficient synthesis methods to produce N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide in larger quantities. Another area of focus is the optimization of N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide for use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, future research may explore the potential of N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide for the treatment of other diseases, such as autoimmune disorders and inflammatory conditions.
Conclusion:
N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide is a promising small molecule inhibitor that has demonstrated significant potential for the treatment of cancer. Its selective induction of apoptosis in cancer cells makes it a promising candidate for combination therapy with chemotherapy and radiation therapy. Further research is needed to optimize its synthesis, improve its efficacy, and explore its potential for the treatment of other diseases.

Synthesis Methods

N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide is synthesized through a multi-step process starting with the reaction of 4-butoxybenzoyl chloride with sodium benzylamide. The resulting intermediate is then reacted with 4-nitrobenzaldehyde to form the final product, N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide. The synthesis of N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide is a complex process that requires careful attention to detail and the use of specialized equipment.

Scientific Research Applications

N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide has been extensively studied in preclinical models, and its potential therapeutic applications have been demonstrated in various types of cancer. N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide has been shown to induce apoptosis in cancer cells by activating the extrinsic apoptotic pathway through the upregulation of death receptors. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

N-[(E)-3-(benzylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c1-2-3-17-35-24-15-11-22(12-16-24)26(31)29-25(18-20-9-13-23(14-10-20)30(33)34)27(32)28-19-21-7-5-4-6-8-21/h4-16,18H,2-3,17,19H2,1H3,(H,28,32)(H,29,31)/b25-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLBWDCZANJSKN-XIEYBQDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-(benzylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.